molecular formula C19H22N2O3 B4132014 N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Cat. No. B4132014
M. Wt: 326.4 g/mol
InChI Key: SXUBHYJLMWQOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as DNTU, is a chemical compound that has been widely used in scientific research due to its unique properties. DNTU has been found to have potential applications in various fields such as medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood. However, it has been found to interact with the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been found to have an effect on the voltage-gated calcium channels, which are important for the release of neurotransmitters.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative properties, which make it a potential candidate for the treatment of anxiety and sleep disorders. N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been found to have anticonvulsant properties, which suggest that it may have potential applications in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments is its unique properties, which make it a useful tool for studying various biological systems. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is its complex synthesis process, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in scientific research. One potential direction is the development of N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea-based drugs for the treatment of anxiety, sleep disorders, and epilepsy. Another potential direction is the use of N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea as a tool for studying the function of the nervous system and other biological systems. Further research is needed to fully understand the potential applications of N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in scientific research.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a chemical compound that has been widely used in scientific research due to its unique properties. It has potential applications in various fields such as medicine, biochemistry, and pharmacology. The synthesis of N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is a complex process that requires specialized equipment and expertise. N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to have various biochemical and physiological effects, and it has potential applications in the treatment of anxiety, sleep disorders, and epilepsy. Further research is needed to fully understand the potential applications of N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in scientific research.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively used in scientific research due to its unique properties. It has been found to have potential applications in various fields such as medicine, biochemistry, and pharmacology. N-(3,4-dimethoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been used as a tool to study the function of various biological systems, including the nervous system, cardiovascular system, and immune system.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-11-10-14(12-18(17)24-2)20-19(22)21-16-9-5-7-13-6-3-4-8-15(13)16/h3-4,6,8,10-12,16H,5,7,9H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUBHYJLMWQOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2CCCC3=CC=CC=C23)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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